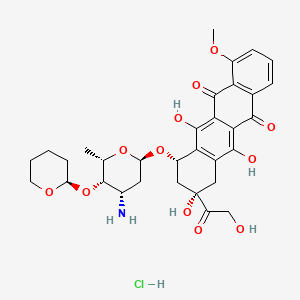

Pirarubicin hydrochloride

Übersicht

Beschreibung

Tetrahydropyranylhydrochlorid ist eine chemische Verbindung, die für ihre Verwendung in der organischen Synthese weit verbreitet ist. Es wird oft als Schutzgruppe für Alkohole verwendet und bietet Stabilität während verschiedener chemischer Reaktionen. Die Verbindung ist bekannt für ihre niedrigen Kosten, einfache Einführung und allgemeine Stabilität gegenüber den meisten nicht-sauren Reagenzien .

Herstellungsmethoden

Tetrahydropyranylhydrochlorid wird typischerweise durch die Reaktion von Dihydropyran mit Salzsäure synthetisiert. Diese Reaktion bildet Tetrahydropyranylchlorid, das dann in Tetrahydropyranylhydrochlorid umgewandelt werden kann. Der Prozess wird normalerweise unter sauren Bedingungen durchgeführt . Industrielle Produktionsmethoden umfassen oft die Verwendung von Silica-gestützter Perchlorsäure unter lösungsmittelfreien Bedingungen, was ein einfaches und bequemes Syntheseprotokoll bietet .

Vorbereitungsmethoden

Tetrahydropyranyl hydrochloride is typically synthesized through the reaction of dihydropyran with hydrochloric acid. This reaction forms tetrahydropyranyl chloride, which can then be converted to tetrahydropyranyl hydrochloride. The process is usually carried out under acidic conditions . Industrial production methods often involve the use of silica-supported perchloric acid under solvent-free conditions, which provides a simple and convenient synthetic protocol .

Analyse Chemischer Reaktionen

Tetrahydropyranylhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat und Osmiumtetroxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas mit Nickel- oder Rhodiumkatalysatoren oder mit Reduktionsmitteln wie Lithiumaluminiumhydrid und Natriumborhydrid durchgeführt werden.

Substitution: Es kann nukleophile Substitutionsreaktionen mit Reagenzien wie Organolithium- und Grignard-Reagenzien eingehen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Tetrahydropyranylhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Lösungsmitteln und anderen chemischen Zwischenprodukten verwendet.

Wirkmechanismus

Die Hauptbedeutung von Tetrahydropyranylhydrochlorid liegt in seiner Fähigkeit, Hydroxylgruppen während chemischer Reaktionen zu schützen. Es bildet mit der Hydroxylgruppe einen stabilen Tetrahydropyranylether, der unter sauren Bedingungen leicht entfernt werden kann. Diese Stabilität ermöglicht die selektive Manipulation anderer funktioneller Gruppen im Molekül .

Wirkmechanismus

The primary significance of tetrahydropyranyl hydrochloride lies in its ability to protect hydroxyl groups during chemical reactions. It forms a stable tetrahydropyranyl ether with the hydroxyl group, which can be easily removed under acidic conditions. This stability allows for the selective manipulation of other functional groups in the molecule .

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyranylhydrochlorid wird oft mit anderen Schutzgruppen wie Methoxymethyl (MOM) und tert-Butyldimethylsilyl (T

Biologische Aktivität

Pirarubicin hydrochloride, also known as THP (7-[(2 R,4 S,5 S,6 S)-4-amino-6-methyl-5-[(2 R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7 H-tetracene-5,12-dione), is an anthracycline antibiotic used primarily in cancer treatment. It exhibits significant biological activity through its mechanisms of action, including DNA intercalation and inhibition of topoisomerase II. This article explores the detailed biological activity of this compound, supported by data tables and case studies.

Pirarubicin acts mainly through the following mechanisms:

- DNA Intercalation : Pirarubicin intercalates between DNA base pairs, disrupting the structure and function of DNA.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .

Comparative Biological Activity

Pirarubicin is noted for its reduced cardiotoxicity compared to doxorubicin, making it a preferred choice in certain clinical scenarios. Below is a comparison of their biological activities:

| Feature | Pirarubicin | Doxorubicin |

|---|---|---|

| Cardiotoxicity | Lower | Higher |

| Resistance to Doxorubicin | Effective against some resistant cell lines | Limited effectiveness |

| Mechanism | DNA intercalation & Topo II inhibition | DNA intercalation & Topo II inhibition |

| Clinical Use | Various cancers | Various cancers |

Case Study 1: Efficacy in Ovarian Cancer

A study investigated the efficacy of pirarubicin in patients with ovarian cancer. The results indicated that pirarubicin exhibited significant antitumor activity when combined with other chemotherapeutic agents. The study reported a response rate of approximately 60% in patients treated with pirarubicin-based regimens .

Case Study 2: Anaphylactic Reactions

Another report documented anaphylactic shock induced by intravesical instillation of this compound. This case highlighted the importance of monitoring for adverse reactions during administration, particularly in patients with previous sensitivities to anthracyclines .

In Vitro Studies

In vitro studies have shown that pirarubicin demonstrates cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- B16-F10 (melanoma)

- HCT116 (colon cancer)

- U87-MG (glioblastoma)

Table 1 summarizes the cytotoxicity data across different cell lines:

| Cell Line | IC50 (µM) | Cytotoxicity Observations |

|---|---|---|

| HeLa | 0.5 | Significant growth inhibition at 24 hours |

| B16-F10 | 0.8 | Dose-dependent cytotoxicity observed |

| HCT116 | 1.0 | Comparable effects to doxorubicin |

| U87-MG | 0.6 | Effective against resistant variants |

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHYPKKFSHAVOE-YZIXBPQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95343-20-7 | |

| Record name | 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theprubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pirarubicin hydrochloride exerts its antineoplastic activity through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and repair processes []. Additionally, it interacts with topoisomerase II, further hindering DNA synthesis []. This interference with crucial cellular processes ultimately leads to cell death, particularly in rapidly dividing cancer cells.

A: While research confirms this compound interacts with topoisomerase II [], the specifics of this interaction and how it might differ from other anthracyclines require further investigation. Comparative studies analyzing the binding affinities and mechanisms of this compound and related anthracyclines to topoisomerase II are needed to elucidate these differences.

ANone: The specific molecular formula and weight of this compound were not provided in the provided research abstracts. To obtain this information, refer to the drug's datasheet or a chemical database like PubChem or ChemSpider.

ANone: The provided research abstracts do not include specific spectroscopic data for this compound. For detailed spectroscopic information, consult the drug's certificate of analysis, published literature, or contact the manufacturer.

A: Yes, studies demonstrate that this compound and insulin are compatible in a 5% glucose solution for up to 24 hours []. This finding is significant for clinical settings, allowing for co-administration of these drugs without compromising stability or efficacy within the specified timeframe.

A: Research indicates that while this compound shows no significant changes in appearance when mixed with sterile water or 5% glucose solution for 10 hours, the content undergoes changes to varying degrees []. Therefore, it is recommended to use the mixture immediately after preparation for optimal efficacy.

ANone: this compound is not typically recognized for its catalytic properties. As an anthracycline antineoplastic agent, its primary function revolves around its interaction with DNA and topoisomerase II, rather than catalyzing chemical reactions.

ANone: The provided research abstracts do not delve into specific SAR studies for this compound. Exploring how modifications to its anthracycline structure impact its interaction with DNA, topoisomerase II, pharmacokinetic properties, and toxicity profiles would be valuable areas of research.

A: One study investigated the use of polyanhydride as a carrier for this compound to create a sustained-release implant for potential application in bladder cancer treatment []. The research demonstrated promising results, highlighting the potential of this formulation for localized and sustained drug delivery within the bladder.

ANone: The provided research abstracts do not present a comprehensive overview of the ADME profile of this compound. Further research focusing on these aspects is crucial for understanding its pharmacokinetic behavior and optimizing its clinical use.

A: Several studies highlighted the efficacy of this compound in various cancer types, both in vitro and in vivo. For instance, it demonstrated efficacy against human cervical squamous cell carcinoma cells in vitro [] and showed promising results in treating neuroblastoma in a pediatric patient []. These findings support the potential of this compound as an anticancer agent.

A: Yes, several studies have investigated the use of this compound in treating superficial bladder cancer after transurethral resection (TURBT) [, , , , , ]. Results indicate its potential as an intravesical chemotherapy agent, showing effectiveness in reducing recurrence rates compared to control groups or alternative treatments.

A: Yes, clinical studies have explored the efficacy of this compound in combination therapies for various cancers. One study investigated its use with lobaplatin in transcatheter arterial chemoembolization (TACE) for primary hepatic carcinoma, demonstrating promising results in terms of survival time and therapeutic response []. Another study evaluated the combination of this compound with other chemotherapy agents and anti-PD-1 antibody for unresectable hepatocellular carcinoma (uHCC) [].

A: Studies have compared the efficacy of this compound-containing regimens in neoadjuvant settings for locally advanced breast cancer. Notably, a study comparing docetaxel plus this compound and cyclophosphamide to a paclitaxel-containing regimen showed that the docetaxel combination offered better outcomes, including higher clinical and pathological complete remission rates []. This finding suggests potential advantages of specific this compound-containing regimens in this setting.

ANone: While the provided abstracts mention the use of this compound in clinical settings, detailed safety and toxicity profiles are not extensively discussed. It is crucial to consult the drug's prescribing information and relevant literature for comprehensive information on potential adverse effects and safety considerations.

A: Although the research abstracts do not provide an exhaustive list, they do highlight some common side effects. One study reported a higher incidence of grade III-IV blood system toxic reaction, liver dysfunction, and edema in patients receiving a docetaxel, this compound, and cyclophosphamide regimen compared to a paclitaxel-containing regimen []. Another study noted that this compound, when used in a specific combination therapy for uHCC, resulted in elevated alanine aminotransferase, alkaline phosphatase, decreased platelet count, and increased blood bilirubin [].

A: Yes, a case report documented a patient experiencing anaphylactic shock after the fifth intravesical administration of this compound []. This highlights the potential for severe hypersensitivity reactions, emphasizing the importance of careful monitoring and management of patients receiving this drug.

A: One research abstract highlighted the development of polyanhydride-Pirarubicin hydrochloride sustained-release implants for potential application in bladder cancer treatment []. This approach represents a targeted drug delivery strategy, aiming to locally concentrate the drug within the bladder and potentially improve efficacy while minimizing systemic exposure.

A: One research abstract mentioned the use of high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples []. This technique allows for accurate and sensitive quantification of the drug, enabling researchers to assess its pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.